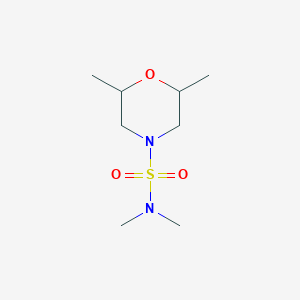
N,N,2,6-tetramethyl-4-morpholinesulfonamide
Overview
Description
“N,N,2,6-tetramethyl-4-morpholinesulfonamide” is a type of morpholine derivative . Morpholine derivatives are typically used in a wide range of applications in chemistry, biology, food industry, and agriculture .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) involves the reaction of 1,6-hexanediamine (HMDA) with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in the presence of a 5% Pt/C catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C4H10N2O3S . The InChI code for this compound is 1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 166.2 .Mechanism of Action
Target of Action
N,N,2,6-Tetramethylmorpholine-4-sulfonamide belongs to the class of organosulfur compounds known as sulfonimidates . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates Sulfonamides, a related class of compounds, are known to target bacterial enzymes such as dihydropteroate synthetase .
Mode of Action
Sulfonamides, a related class of compounds, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibition of this reaction is crucial for the synthesis of folic acid in these organisms .
Biochemical Pathways
Sulfonamides, a related class of compounds, inhibit the folic acid metabolism cycle in bacteria by acting as competitive inhibitors of paba . This inhibition affects the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Result of Action
The inhibition of the folic acid metabolism cycle by sulfonamides, a related class of compounds, results in the inhibition of bacterial growth .
Action Environment
It is known that sulfonimidates, a related class of compounds, are susceptible to acidic conditions and elevated temperatures .
Advantages and Limitations for Lab Experiments
N,N,2,6-tetramethyl-4-morpholinesulfonamide has several advantages as a reagent in lab experiments. It is a strong base and a good nucleophile, which makes it an excellent reagent for organic synthesis. This compound is also stable under a wide range of conditions, which makes it easy to handle in lab experiments. However, this compound has some limitations as well. It is highly reactive and can react with water and other polar solvents, which can lead to the formation of unwanted by-products. This compound is also toxic and should be handled with care.
Future Directions
There are several future directions for the research on N,N,2,6-tetramethyl-4-morpholinesulfonamide. One direction is to explore its potential applications in the treatment of various diseases, such as epilepsy and cancer. This compound has been shown to inhibit the activity of some ion channels, which could be useful in the development of new drugs for these diseases. Another direction is to explore the use of this compound in the synthesis of new materials, such as polymers and nanoparticles. This compound has been used as a reagent in the synthesis of some polymers and nanoparticles, but there is still much to be explored in this area. Finally, the development of new synthesis methods for this compound could lead to the production of this compound with higher purity and yield, which could have significant implications for its use in various applications.
Scientific Research Applications
N,N,2,6-tetramethyl-4-morpholinesulfonamide has been extensively used in scientific research due to its unique properties. It is a strong base and a good nucleophile, which makes it an excellent reagent for organic synthesis. This compound has been used as a catalyst in various reactions, such as the synthesis of cyclic sulfamidates, sulfonamides, and sulfones. This compound has also been used as a protecting group in the synthesis of amino acids and peptides.
Safety and Hazards
properties
IUPAC Name |
N,N,2,6-tetramethylmorpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-7-5-10(6-8(2)13-7)14(11,12)9(3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYHUIFOKKLFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953387.png)
![3-allyl-5-[2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953388.png)
![4-amino-N-[4-(dimethylamino)phenyl]-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-thiazole-5-carboxamide](/img/structure/B3953393.png)
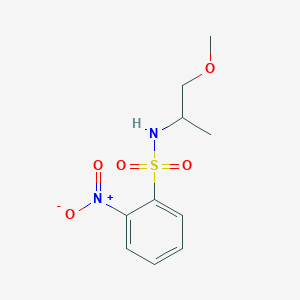
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953401.png)
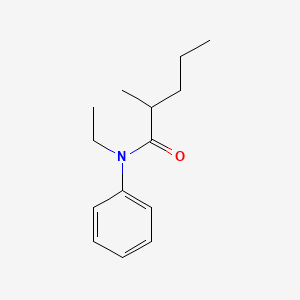
![1-[(4-methylphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3953429.png)
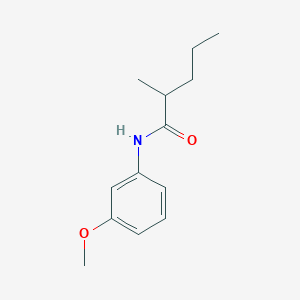
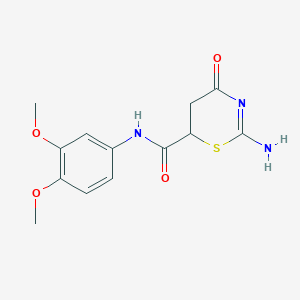
![methyl 3-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3953453.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953459.png)
![N-[4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3953460.png)
![{[5-(3-cyanophenyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3953471.png)
